REACTION_CXSMILES
|
[C:1]1(/[CH:7]=[CH:8]\[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(/C=C/C2C=CC=CC=2)C=CC=CC=1.C1(CCC2C=CC=CC=2)C=CC=CC=1>[Pd].C(O)C>[C:1]1([C:7]#[C:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)\C=C/C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)\C=C\C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can give two isomeric products
|
Type
|
CUSTOM
|
Details
|
the course of the reaction
|
Type
|
TEMPERATURE
|
Details
|
and upon warming to 80° C. the pressure
|
Type
|
TEMPERATURE
|
Details
|
increased to 60 psig (the ideal gas law
|
Type
|
TEMPERATURE
|
Details
|
No pressure increase
|
Type
|
TEMPERATURE
|
Details
|
was next raised to 100° C.
|
Type
|
CUSTOM
|
Details
|
for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature the pressure
|
Type
|
CUSTOM
|
Details
|
warming from 80° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |